molecular formula C9H7Cl3O B3165663 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one CAS No. 90273-68-0

1-Chloro-3-(2,4-dichlorophenyl)propan-2-one

Cat. No. B3165663
CAS RN: 90273-68-0
M. Wt: 237.5
InChI Key: ZSZUIXSTLQJBLB-UHFFFAOYSA-N
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Description

“1-Chloro-3-(2,4-dichlorophenyl)propan-2-one” is a chemical compound with the molecular formula C9H7Cl3O. It has a molecular weight of 237.51 . This compound is used in scientific research and has applications ranging from the synthesis of pharmaceuticals to the analysis of environmental pollutants.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C9H7Cl3O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 . This indicates the presence of nine carbon atoms, seven hydrogen atoms, three chlorine atoms, and one oxygen atom in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 253.5 g/mol, XLogP3 of 3.6, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, rotatable bond count of 4, exact mass of 251.951163 g/mol, monoisotopic mass of 251.951163 g/mol, topological polar surface area of 26.3 Ų, heavy atom count of 14, and a complexity of 199 .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structures of Chalcone Derivatives : The compound "1-Chloro-3-(2,4-dichlorophenyl)propan-2-one" has been utilized in the synthesis of chalcone derivatives through Claisen-Schmidt condensation reactions. The synthesized compounds exhibit specific intra-molecular hydrogen bonds and are stabilized through weak intermolecular interactions. These studies are pivotal for understanding molecular interactions and designing materials with desired properties (Salian et al., 2018).

Molecular Structure and Hyperpolarizability Analysis : Another research application involved the synthesis of a derivative using 2,4-dichloroacetophenone, analyzed through FT-IR, single-crystal X-ray diffraction, and computational methods. This study provided insights into the molecule's stability, charge transfer, and potential for nonlinear optical applications (Mary et al., 2015).

Biocatalysis for Chiral Synthesis

Biotransformation with Acinetobacter sp. for Chiral Intermediate Synthesis : The research on biocatalysis highlighted the conversion of 2-chloro-1-(2,4-dichlorophenyl)ethanone to its chiral alcohol form, a key intermediate for the antifungal agent Miconazole. This process utilized a soil-derived Acinetobacter sp., showcasing the potential of biocatalytic methods for efficient and enantioselective synthesis in pharmaceutical manufacturing (Miao et al., 2019).

Catalytic Applications and Polymer Chemistry

Copolymer Synthesis for Antimicrobial Activity : The compound has also found applications in polymer chemistry, where derivatives are used to synthesize copolymers with potential antimicrobial properties. Such materials are of interest for developing new antimicrobial coatings and materials to combat microbial growth (Patel et al., 2006).

Environmental Applications

Removal of Toxic Pollutants from Wastewater : Studies have also explored the use of enzymes immobilized on beads for the removal of chlorophenols from wastewater, highlighting the environmental applications of these compounds in pollution control strategies (Wang et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that its targets could be related to those pharmaceuticals’ mechanisms of action.

Mode of Action

It’s known that similar compounds can participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one may interact with its targets by forming or breaking bonds, leading to changes in the targets’ structure or function.

Biochemical Pathways

Given its potential use in pharmaceutical synthesis , it’s likely that it affects pathways related to the therapeutic effects of those drugs.

Result of Action

Similar compounds have shown potential trypanocidal effects , suggesting that this compound may also have bioactive properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Additionally, the pH, presence of other compounds, and specific conditions of the reaction environment could potentially influence its action and efficacy.

properties

IUPAC Name

1-chloro-3-(2,4-dichlorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZUIXSTLQJBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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